molecular formula C10H15N3O3 B2962684 tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 2080412-77-5

tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B2962684
CAS No.: 2080412-77-5
M. Wt: 225.248
InChI Key: QBIOALOZEATKPY-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is a functionalized pyrazole derivative designed as a key synthetic intermediate for advanced chemical synthesis and drug discovery research. The compound features a reactive aldehyde moiety at the 4-position of the pyrazole ring, which serves as a versatile handle for further chemical elaboration through condensation and nucleophilic addition reactions, enabling the rapid generation of diverse chemical libraries. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen allows for selective deprotection under mild acidic conditions to generate the free amine, facilitating its use in sequential synthetic strategies. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates across therapeutic areas, including anticancer and anti-inflammatory agents . Recent research highlights the significant potential of pyrazole-sulfonamide hybrids, in particular, as promising anticancer agents, with some derivatives demonstrating potent activity against human monocytic leukemia and colon cancer cell lines . This compound's unique structure, combining a protected amine and a formyl group on a single pyrazole core, makes it a valuable and versatile building block for constructing more complex molecules, such as bifunctional compounds and targeted degraders, for probing novel biological pathways and developing new therapeutic modalities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(4-formyl-1-methylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-7(6-14)5-13(4)12-8/h5-6H,1-4H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIOALOZEATKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080412-77-5
Record name tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
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Chemical Reactions Analysis

tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, such as forming Schiff bases with amines, which can modulate the activity of enzymes and receptors. The pyrazole ring can interact with biological macromolecules, influencing their function and leading to the observed biological activities .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Pyrazole Analogs

Compound Name Substituents (Pyrazole Positions) Molecular Weight Melting Point (°C) Key Features Reference
This compound 1-Me, 4-CHO, 3-Boc Not reported Not reported Formyl enhances electrophilicity N/A
tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate 1-iPr, 4-NH₂, 3-Boc 240.30 Not reported Amino group enables H-bonding
tert-Butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate 1-Me, 5-OH, ethyl-Boc linkage Not reported 160–162 Hydroxy group increases polarity
tert-Butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate 1-Ph, 5-OH, ethyl-Boc linkage Not reported 155–157 Aromatic substituent adds lipophilicity

Key Observations :

  • Substituent Effects: The 4-formyl group in the target compound distinguishes it from analogs with 4-amino (e.g., ) or 5-hydroxy (e.g., ) substituents.
  • Synthetic Relevance :
    • Analogs in were synthesized via hydrazine-mediated cyclization, while the target compound likely requires formylation at the 4-position, possibly via Vilsmeier-Haack or oxidation methods.
    • Suzuki coupling (e.g., in ) may apply to derivatives requiring aromatic appendages.

Non-Pyrazole tert-Butyl Carbamates

Table 2: Comparison with Heterocyclic and Alicyclic Carbamates

Compound Name Core Structure Molecular Weight Melting Point (°C) Key Features Reference
tert-Butyl N-(4-formylbicyclo[2.2.2]octan-1-yl)carbamate Bicyclo[2.2.2]octane Not reported Not reported Rigid scaffold for conformation control
tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate Piperidine Not reported Not reported Basic nitrogen for salt formation
Example 75 () Pyrazolo[3,4-d]pyrimidine 615.7 163–166 Extended π-system for target binding

Key Observations :

  • Structural Diversity :
    • Bicyclic and piperidine-based carbamates (e.g., ) prioritize scaffold rigidity and basicity, contrasting with the planar pyrazole core of the target compound.
    • Example 75 () demonstrates higher molecular complexity (MW 615.7) with a pyrazolo-pyrimidine core, suggesting specialized roles in kinase inhibition.
  • Functional Group Synergy :
    • The Boc group universally enhances stability across analogs, but the pyrazole’s electronic profile (e.g., formyl vs. bicyclo frameworks) dictates reactivity in downstream applications.

Biological Activity

Tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and biological effects, drawing from various research findings and case studies.

Structural Properties

The molecular formula of this compound is C10_{10}H15_{15}N3_{3}O3_{3}, and its structure can be represented as follows:

  • SMILES : CC(C)(C)OC(=O)NC1=NN(C=C1C=O)C
  • InChI : InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-7(6-14)5-13(4)12-8/h5-6H,1-4H3,(H,11,12,15)

Synthesis

The synthesis of this compound involves several steps typically including the formation of the pyrazole ring followed by carbamate formation. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds have been synthesized using methods involving condensation reactions and subsequent modifications .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory and antimicrobial properties. The compound's structure allows it to potentially inhibit specific enzymes or receptors involved in disease processes .

Case Studies and Research Findings

  • Antimicrobial Activity : A study indicated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. While specific data on this compound is limited, similar compounds have shown efficacy against drug-resistant bacteria such as Acinetobacter baumannii .
  • Anti-inflammatory Potential : Research on related pyrazole compounds has demonstrated their ability to inhibit pro-inflammatory cytokines. For instance, certain derivatives have shown IC50_{50} values in the low micromolar range against cytokine production, indicating potential for use in treating inflammatory diseases .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, similar to other pyrazole derivatives that target kinases involved in cancer progression. This mechanism could provide a pathway for therapeutic applications in oncology .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50_{50} Value (μM)Reference
4-Pyrazolyl-UreasAnti-inflammatory0.013
5-Amino-PyrazoleAntimicrobial0.044
Tert-butyl N-(5-formyl-1-methyl-pyrazol-3-yl)carbamateEnzyme inhibitionNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer: This compound is typically synthesized via carbamate protection of the pyrazole amine. A two-step approach is common: (1) Introduction of the tert-butyloxycarbonyl (Boc) group to the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) or THF. (2) Formylation at the 4-position using reagents such as DMF/POCl₃ (Vilsmeier-Haack reaction) or hexamethylenetetramine (HMTA) under acidic conditions. Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), reaction temperature (0–25°C for Boc protection, 80–100°C for formylation), and stoichiometric ratios (1.2–2.0 eq Boc₂O). Monitoring via TLC or LC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while the formyl proton resonates as a sharp singlet (~9.8–10.2 ppm). Pyrazole ring protons show distinct splitting patterns (e.g., 1-methyl at ~3.8–4.0 ppm) .
  • FT-IR : Confirm Boc (C=O stretch ~1680–1720 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) groups.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
  • XRD : For crystalline derivatives, SHELX software refines bond lengths/angles, resolving ambiguities in regiochemistry .

Q. How can impurities be removed during purification of this compound?

  • Methodological Answer: After synthesis, impurities (unreacted Boc₂O, byproducts) are removed via:

  • Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) with 0.1% TEA to mitigate tailing.
  • Recrystallization : Polar solvents like MeOH/water or EtOAc/hexane yield high-purity crystals.
  • Acidic/Basic Washes : For residual amines or acids, employ 1M HCl (for unreacted pyrazole) or saturated NaHCO₃ (for Boc reagents) .

Advanced Research Questions

Q. How can contradictory NMR and XRD data for this compound derivatives be resolved?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric Boc groups in NMR) vs. static crystal structures. To resolve:

  • VT-NMR : Acquire spectra at varying temperatures (e.g., 25°C to −40°C) to observe coalescence of split peaks.
  • DFT Calculations : Compare computed NMR shifts (Gaussian/B3LYP) with experimental data to validate tautomeric or conformational states.
  • SHELXL Refinement : Use high-resolution XRD data (≤1.0 Å) to model disorder or hydrogen bonding networks .

Q. What role does this compound play in multicomponent reactions (MCRs) for drug discovery?

  • Methodological Answer: The formyl group enables participation in MCRs like Ugi or Biginelli reactions. For example:

  • Ugi Reaction : React with amines, isocyanides, and carboxylic acids to generate peptidomimetics. Optimize solvent (MeOH or DCE) and catalyst (TFA for Boc deprotection).
  • Schiff Base Formation : Condense with primary amines to form imine-linked pharmacophores. Monitor via ¹H NMR (disappearance of formyl proton at ~10 ppm) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer:

  • Fukui Indices : Calculate using DFT to identify electrophilic (formyl carbon) and nucleophilic (pyrazole N) sites.
  • MD Simulations : Simulate solvation effects (e.g., DMSO vs. water) on Boc group stability.
  • pKa Prediction : Tools like MarvinSketch estimate pyrazole N-H acidity (pKa ~10–12), guiding deprotection strategies (e.g., TFA vs. HCl/dioxane) .

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